1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
Overview
Description
1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxy group attached to a propan-2-ol backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)phenol and 3-aminopropan-2-ol as the primary starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the phenol group reacts with the amino group under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, and the reaction is monitored until completion.
Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions typically use reducing agents like iron and hydrochloric acid or hydrogen gas and a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride or lithium aluminum hydride.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the design of bioactive molecules for drug discovery.
Industry: It is used in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to specific biological responses. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone: Similar in structure but lacks the phenoxy group.
4-(Trifluoromethyl)phenyl isothiocyanate: Contains a different functional group but shares the trifluoromethyl moiety.
1-Amino-3-(4-(trifluoromethyl)phenyl)propan-2-ol: Similar backbone but different positioning of the trifluoromethyl group.
Properties
IUPAC Name |
1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXYSMSAOEZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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